molecular formula C13H8F2O3 B6399127 2-Fluoro-5-(5-fluoro-2-hydroxyphenyl)benzoic acid, 95% CAS No. 1261989-38-1

2-Fluoro-5-(5-fluoro-2-hydroxyphenyl)benzoic acid, 95%

Cat. No. B6399127
CAS RN: 1261989-38-1
M. Wt: 250.20 g/mol
InChI Key: IRVKVSPQVVSCEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-5-(5-fluoro-2-hydroxyphenyl)benzoic acid (2F5F2HPA) is an organic compound with the molecular formula C8H6F3O3. It is a white solid that is slightly soluble in water and is used in a variety of scientific research applications. 2F5F2HPA is an important building block for the synthesis of various compounds and is used in a variety of biological and chemical studies.

Scientific Research Applications

2-Fluoro-5-(5-fluoro-2-hydroxyphenyl)benzoic acid, 95% is used in a variety of scientific research applications, including drug discovery and development, biochemistry, and chemical synthesis. In drug discovery and development, 2-Fluoro-5-(5-fluoro-2-hydroxyphenyl)benzoic acid, 95% is used as a starting material for the synthesis of various drugs, including anticonvulsants, antidepressants, and anti-inflammatory agents. In biochemistry, 2-Fluoro-5-(5-fluoro-2-hydroxyphenyl)benzoic acid, 95% is used as a substrate for the study of enzymes involved in the metabolism of drugs, hormones, and other small molecules. In chemical synthesis, 2-Fluoro-5-(5-fluoro-2-hydroxyphenyl)benzoic acid, 95% is used as a building block for the synthesis of various compounds, including pharmaceuticals and agrochemicals.

Mechanism of Action

2-Fluoro-5-(5-fluoro-2-hydroxyphenyl)benzoic acid, 95% is a substrate for the enzyme cyclooxygenase (COX), which is involved in the metabolism of drugs, hormones, and other small molecules. The enzyme catalyzes the conversion of arachidonic acid to prostaglandins, which are important mediators of inflammation and pain.
Biochemical and Physiological Effects
2-Fluoro-5-(5-fluoro-2-hydroxyphenyl)benzoic acid, 95% has been shown to inhibit the activity of cyclooxygenase, a key enzyme involved in the synthesis of prostaglandins. Inhibition of cyclooxygenase activity can lead to reduced inflammation and pain, as well as a decrease in the production of thromboxane, a pro-inflammatory mediator. 2-Fluoro-5-(5-fluoro-2-hydroxyphenyl)benzoic acid, 95% has also been shown to inhibit the activity of the enzyme lipoxygenase, which is involved in the metabolism of fatty acids. Inhibition of lipoxygenase activity can lead to a decrease in the production of leukotrienes, another pro-inflammatory mediator.

Advantages and Limitations for Lab Experiments

The advantages of using 2-Fluoro-5-(5-fluoro-2-hydroxyphenyl)benzoic acid, 95% in laboratory experiments include its availability, its low cost, and its relatively low toxicity. The limitations of using 2-Fluoro-5-(5-fluoro-2-hydroxyphenyl)benzoic acid, 95% in laboratory experiments include its low solubility in water, its instability in the presence of light and heat, and its potential to react with other compounds.

Future Directions

Future research on 2-Fluoro-5-(5-fluoro-2-hydroxyphenyl)benzoic acid, 95% could focus on its use in drug design and development, its effects on the metabolism of other small molecules, its potential as a therapeutic agent, and its use in the synthesis of other compounds. Additionally, further research could be conducted on its mechanism of action, its biochemical and physiological effects, and its potential toxicity.

Synthesis Methods

2-Fluoro-5-(5-fluoro-2-hydroxyphenyl)benzoic acid, 95% is synthesized by the reaction of 5-fluoro-2-hydroxybenzoic acid with 2-fluorobenzoic acid in the presence of a catalyst such as p-toluenesulfonic acid (p-TsOH). The reaction proceeds in aqueous solution at room temperature to give the desired product in good yields.

properties

IUPAC Name

2-fluoro-5-(5-fluoro-2-hydroxyphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F2O3/c14-8-2-4-12(16)9(6-8)7-1-3-11(15)10(5-7)13(17)18/h1-6,16H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRVKVSPQVVSCEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=CC(=C2)F)O)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50689445
Record name 4,5'-Difluoro-2'-hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50689445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261989-38-1
Record name 4,5'-Difluoro-2'-hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50689445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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